![molecular formula C7H7BrN2 B12339618 [(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
[(4-Bromophenyl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of hydrazine and is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydrazone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methylidene]hydrazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate . The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of arylamine followed by reduction using sodium metabisulfite under controlled temperature and pH conditions . This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)methylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
[(4-Bromophenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of [(4-Bromophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways. The bromine atom enhances the compound’s reactivity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine hydrochloride: A closely related compound with similar chemical properties and applications.
(E)-2-(1-(4-Bromophenyl)ethylidene)-1-tosylhydrazine: Another derivative used in optical limiting applications.
Uniqueness
[(4-Bromophenyl)methylidene]hydrazine is unique due to its specific structure, which combines the reactivity of the hydrazone group with the electron-withdrawing effects of the bromine atom. This combination makes it a valuable reagent in various chemical syntheses and research applications.
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
(E)-(4-bromophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2/b10-5+ |
InChI Key |
BAJBVTWTYVBTIL-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
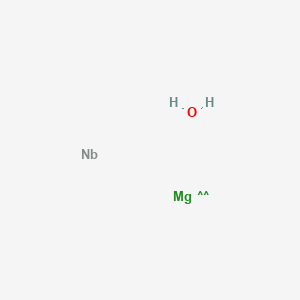

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
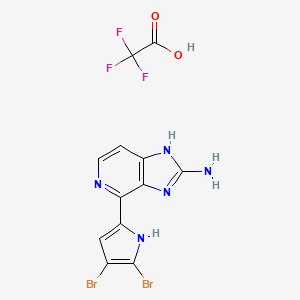
![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)
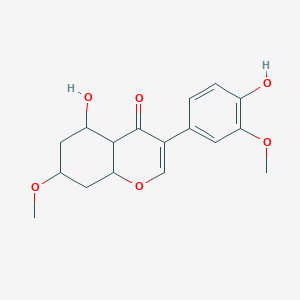
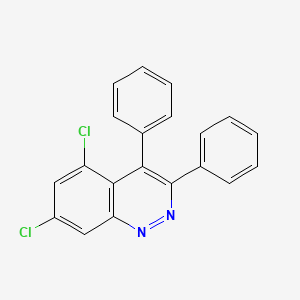

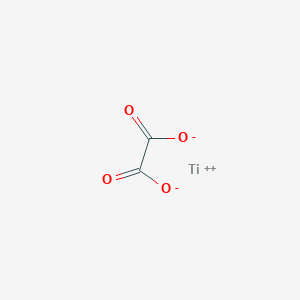
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)

